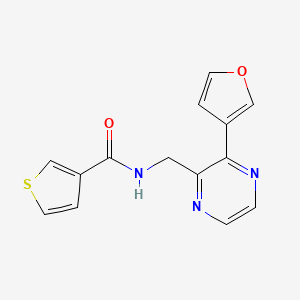

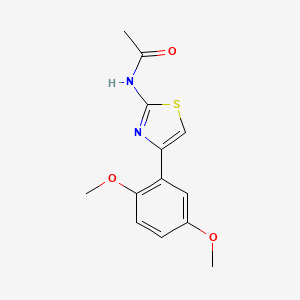

![molecular formula C17H11N3O4 B2727298 chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone CAS No. 866051-34-5](/img/structure/B2727298.png)

chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone is a complex organic compound. It is a derivative of chromeno[4,3-c]pyrazol-4(2H)-ones . These compounds are known for their potential in various biological applications .

Synthesis Analysis

The synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones has been achieved through Cu(II)-mediated oxidative cascade C–C/C–N bond formation . The process starts with propiolates and sulfonyl hydrazides . This protocol has the advantages of atom economy and good functional group tolerance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones include a Cu(II)-promoted oxidative cascade C–C/C–N bond formation . The primary mechanism studies indicate that the reaction involves a free-radical process as well as terminal alkyne C–H activation .科学的研究の応用

Synthesis and Characterization

- Synthesis of Pyrano[3,2-c]chromen-5(4H)-ones : A study by Fekri et al. (2018) demonstrates an efficient, one-pot multi-component procedure for synthesizing pyrano[3,2-c]chromen-5(4H)-ones or pyrazolyl pyrano[3,2-c]chromen-5(4H)-ones. This synthesis employs amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a novel and magnetically separable catalyst under solvent-free conditions, highlighting an eco-friendly approach with short reaction times and high purity of the desired products Fekri, L., Nikpassand, M., Pourmirzajani, S., & Aghazadeh, B. (2018). RSC Advances, 8, 22313-22320.

Molecular and Supramolecular Structure

- X-Ray Supramolecular Structure Analysis : Padilla-Martínez et al. (2011) report the molecular and supramolecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, highlighting the role of π-stacking and C―H···A interactions in their supramolecular architecture. This study provides insights into the structural characteristics of chromeno[4,3-c]pyrazol derivatives Padilla-Martínez, I., et al. (2011). Molecules, 16, 915-932.

Catalysis and Green Chemistry

- Activated Carbon/MoO3 as Catalyst : Research by Mehr et al. (2020) explores the use of activated carbon/MoO3 nanocomposite as a green and recyclable catalyst for the synthesis of chromeno[d]pyrimidinediones and xanthenones. This study emphasizes the environmental benefits and efficiency of the catalyst in producing bioactive compounds under mild conditions Mehr, N. S., Abdolmohammadi, S., & Afsharpour, M. (2020). Combinatorial chemistry & high throughput screening.

Synthesis of Novel Compounds

- Novel Fused Chromone–Pyrimidine Hybrids : Sambaiah et al. (2017) describe a versatile procedure for synthesizing functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and related compounds. The synthesis involves an ANRORC reaction, showcasing a method to generate complex molecules for potential biological applications Sambaiah, M., et al. (2017). New Journal of Chemistry, 41, 10020-10026.

Molecular Visualization and Biological Evaluation

- Thiol-Chromene "Click" Reaction : A study by Yang et al. (2019) develops a chromene-based fluorescent probe for the rapid and sensitive NIR fluorescent detection of thiols in biological systems. This work demonstrates the application of chromene derivatives in visualizing molecular processes related to oxidative stress and apoptosis in living organisms, offering a tool for studying thiol-related diseases Yang, Y., et al. (2019). Journal of the American Chemical Society.

将来の方向性

The future directions for research on chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given their biological activity as PI3K inhibitors , these compounds may have potential in the development of new therapeutic agents.

作用機序

Target of Action

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone, also known as 2-(4-nitrobenzoyl)-2H,4H-chromeno[4,3-c]pyrazole, primarily targets the PI3Kα pathway . The PI3Kα pathway plays a vital role in cellular functions and is a potential target for various cancer treatments .

Mode of Action

The compound interacts with its target, the PI3Kα pathway, by inhibiting both the wild-type and H1047R mutant forms of PI3Kα . This interaction results in a significant down-regulation of the phosphorylation of Akt .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . Downstream effects include the upregulation of Bax and cleaved-caspase 3/9, and the downregulation of Bcl-2 .

Pharmacokinetics

The compound’s potent activity against pi3kα and its remarkable antiproliferative activity suggest that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell apoptosis via the upregulation of Bax and cleaved-caspase 3/9, and the downregulation of Bcl-2 . This leads to significant antiproliferative activity against various cancer cell lines .

特性

IUPAC Name |

4H-chromeno[4,3-c]pyrazol-2-yl-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c21-17(11-5-7-13(8-6-11)20(22)23)19-9-12-10-24-15-4-2-1-3-14(15)16(12)18-19/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHZTZQXYJCTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

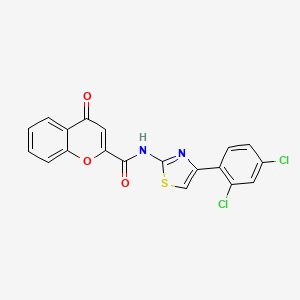

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)

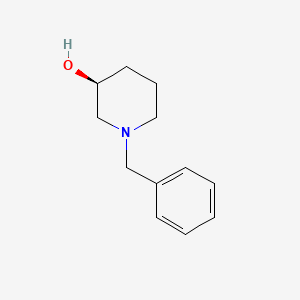

![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)

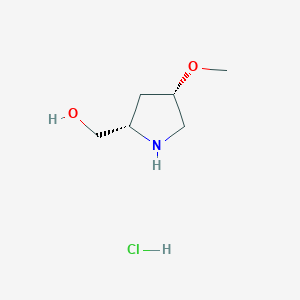

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)

![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)

![(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2727230.png)

![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)